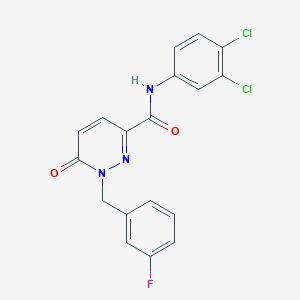

N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a 1,6-dihydropyridazine core substituted with a 3,4-dichlorophenyl carboxamide group at position 3 and a 3-fluorobenzyl moiety at position 1. This structure confers unique physicochemical properties, including moderate lipophilicity (clogP ≈ 3.5) and hydrogen-bonding capacity from the carboxamide and pyridazinone carbonyl groups.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN3O2/c19-14-5-4-13(9-15(14)20)22-18(26)16-6-7-17(25)24(23-16)10-11-2-1-3-12(21)8-11/h1-9H,10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNRDXBKZVNSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a pyridazine core, which is known for various biological activities including antimicrobial and anticancer properties.

The molecular formula of this compound is C18H12Cl2FN3O2, with a molecular weight of 392.21 g/mol. The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate promising activity against various bacterial and fungal strains. For instance, a related study highlighted the effectiveness of structurally similar compounds against resistant strains of bacteria and fungi, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

In silico studies have identified potential targets for cancer therapy involving this compound. Fascin protein, an actin-bundling protein implicated in cancer metastasis, has been noted as a potential target for inhibition by compounds in this class. The ability to disrupt the function of fascin could hinder cancer cell migration and invasion, thus providing a therapeutic avenue for metastatic cancers .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Antimicrobial Efficacy : A study focused on the synthesis of various pyridazine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that substituents on the pyridazine ring significantly influenced the antimicrobial potency .

- Cancer Cell Inhibition : Another study investigated the effects of pyridazine derivatives on cancer cell lines. The findings suggested that specific structural features correlated with increased cytotoxicity against breast and lung cancer cells. This indicates that this compound may exhibit similar effects due to its structural attributes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has shown promising activity against various bacterial and fungal strains. A study highlighted that structurally similar compounds demonstrated effectiveness against resistant strains of bacteria and fungi, suggesting that this compound may possess similar capabilities.

Anticancer Potential

In silico studies have identified potential targets for cancer therapy involving this compound. Fascin protein, an actin-bundling protein implicated in cancer metastasis, has been noted as a potential target for inhibition by compounds in this class. Disruption of fascin function could hinder cancer cell migration and invasion, thus providing a therapeutic avenue for metastatic cancers .

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- Antimicrobial Efficacy : A study focused on synthesizing various pyridazine derivatives found that specific modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that substituents on the pyridazine ring significantly influenced antimicrobial potency.

- Cancer Cell Inhibition : Another investigation assessed the effects of pyridazine derivatives on cancer cell lines. Findings suggested that certain structural features correlated with increased cytotoxicity against breast and lung cancer cells. This indicates that this compound may exhibit similar effects due to its structural attributes .

Comparison with Similar Compounds

Compound 20 (N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- Key Differences :

- Aromatic Substitutions : Replaces the 3,4-dichlorophenyl group with a 4-fluoro-3-carbamoylphenyl moiety.

- Benzyl Modifications : Incorporates a 3-fluoro-4-methoxybenzyl group instead of 3-fluorobenzyl.

- Impact: The methoxycyclobutylcarbamoyl group enhances solubility (predicted logS: −4.2 vs.

- Activity : Demonstrated efficacy as a T. cruzi proteasome inhibitor (IC₅₀: 0.8 µM), suggesting that halogenated aromatic groups and carbamoyl modifications are critical for antiparasitic activity .

N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 371144-28-4)

- Key Differences : Simpler structure lacking the 3-fluorobenzyl group and featuring a single chloro substitution.

- Impact : Reduced lipophilicity (clogP: 2.9) and diminished steric bulk may limit membrane permeability and target engagement compared to the dichlorophenyl-fluorobenzyl analog .

Sulfonamide and Thioether Analogs

4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide (CAS 339009-17-5)

2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (Code ZHK)

- Key Differences: Pyrimidinone core with a thioether linkage and sulfamoylphenyl group.

- Impact : The thioether and sulfamoyl groups enhance water solubility but may reduce blood-brain barrier penetration. Structural data (PDB: ZHK) suggest binding to hydrophobic enzyme pockets .

Urea and Cyclic Carbamate Derivatives

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methylpropyl)urea (CAS 371207-16-8)

- Key Differences: Urea-based scaffold instead of pyridazinone.

- Impact: Urea derivatives typically exhibit higher metabolic stability but lower solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.